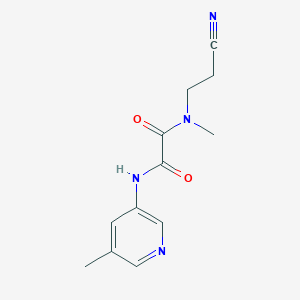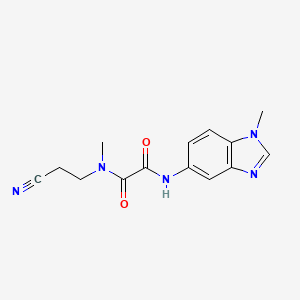
N'-(2-cyanoethyl)-N'-methyl-N-(5-methylpyridin-3-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-cyanoethyl)-N’-methyl-N-(5-methylpyridin-3-yl)oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a cyanoethyl group, a methyl group, and a 5-methylpyridin-3-yl group attached to the oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanoethyl)-N’-methyl-N-(5-methylpyridin-3-yl)oxamide typically involves the reaction of 5-methylpyridin-3-amine with cyanoacetic acid followed by the addition of methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 5-methylpyridin-3-amine reacts with cyanoacetic acid in the presence of a suitable catalyst to form an intermediate.
Step 2: The intermediate is then treated with methyl isocyanate to yield N’-(2-cyanoethyl)-N’-methyl-N-(5-methylpyridin-3-yl)oxamide.
Industrial Production Methods
In an industrial setting, the production of N’-(2-cyanoethyl)-N’-methyl-N-(5-methylpyridin-3-yl)oxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyanoethyl)-N’-methyl-N-(5-methylpyridin-3-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxamides with various functional groups.
Scientific Research Applications
N’-(2-cyanoethyl)-N’-methyl-N-(5-methylpyridin-3-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2-cyanoethyl)-N’-methyl-N-(5-methylpyridin-3-yl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The cyano and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-(2-cyanoethyl)-N’-methyl-N-(pyridin-3-yl)oxamide: Lacks the methyl group on the pyridine ring.
N’-(2-cyanoethyl)-N’-ethyl-N-(5-methylpyridin-3-yl)oxamide: Contains an ethyl group instead of a methyl group.
N’-(2-cyanoethyl)-N’-methyl-N-(4-methylpyridin-3-yl)oxamide: The methyl group is positioned differently on the pyridine ring.
Uniqueness
N’-(2-cyanoethyl)-N’-methyl-N-(5-methylpyridin-3-yl)oxamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-cyanoethyl)-N'-methyl-N-(5-methylpyridin-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-9-6-10(8-14-7-9)15-11(17)12(18)16(2)5-3-4-13/h6-8H,3,5H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKMLLGOAQBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NC(=O)C(=O)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2S)-1-hydroxypropan-2-yl]-N,3-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide](/img/structure/B7051677.png)
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7051683.png)
![2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7051696.png)
![3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide](/img/structure/B7051700.png)
![[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone](/img/structure/B7051708.png)
![2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide](/img/structure/B7051711.png)
![[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone](/img/structure/B7051721.png)
![3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7051727.png)
![N-[3-(dimethylamino)pyridin-4-yl]-2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B7051735.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-methoxypyridin-2-yl)acetamide](/img/structure/B7051747.png)

![1-methyl-2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7051765.png)
![5-cyclopropyl-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7051772.png)
![2-(6-methoxypyridin-2-yl)-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7051781.png)
